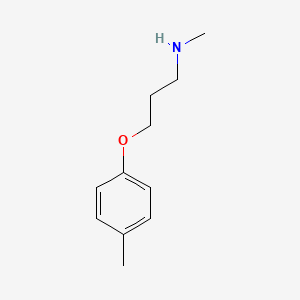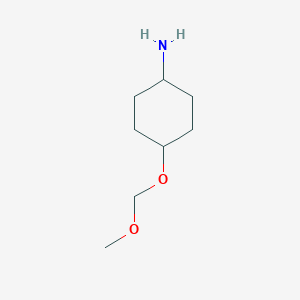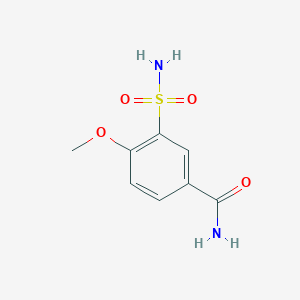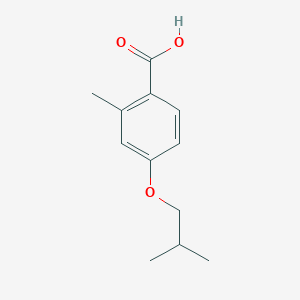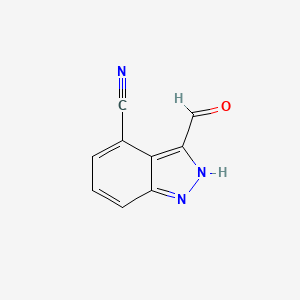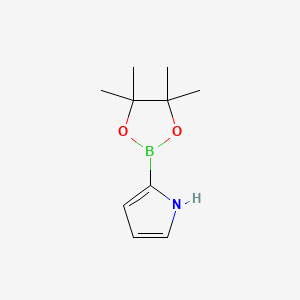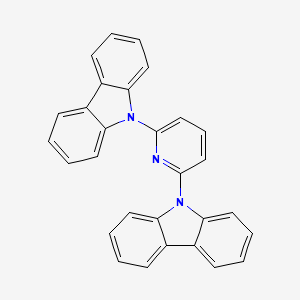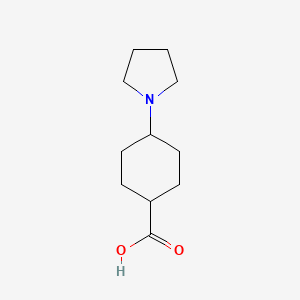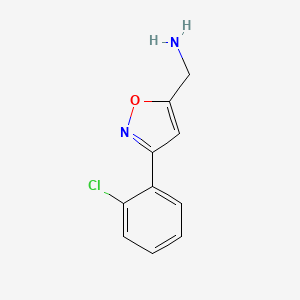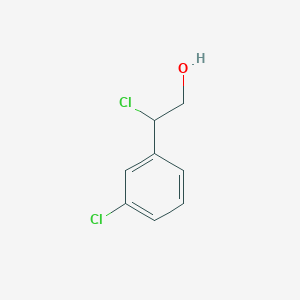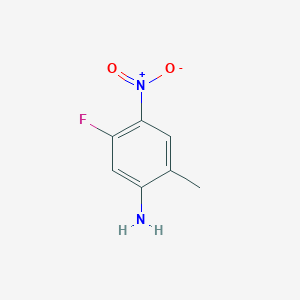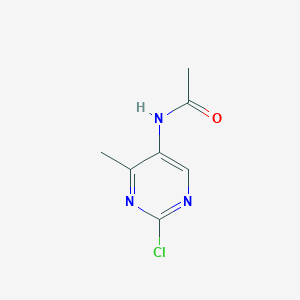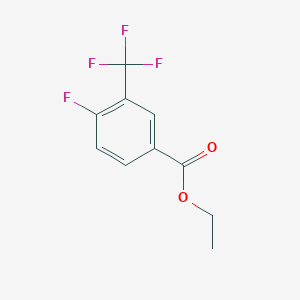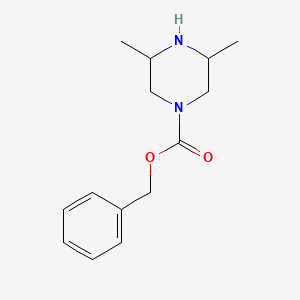
3,4-(Ethylenedioxy)-4'-iodobenzophenone
カタログ番号 B1359324
CAS番号:
951885-23-7
分子量: 366.15 g/mol
InChIキー: VHEUREPFSWSZKJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Ethylenedioxythiophene (PEDOT) is a conducting polymer with intrinsic redox activity often used to facilitate electrooxidation reactions . It is known for its satisfactory conductivity, good transparency, easy processability, low price, small redox potential, and good electrochromic properties .
Synthesis Analysis
PEDOT is usually synthesized via electrochemical polymerization in the presence of either polystyrene sulfonate (PSS) or dodecyl sulfate (SDS) anions . The synthesis method of PEDOT is very important as it brings different properties which determine its applications .Molecular Structure Analysis
The molecular structure of PEDOT allows it to have high stability, high conductivity, and excellent optical transparency . It is often paired with a polymer called polystyrene sulfonate (PSS) to enhance its molecular weight .Chemical Reactions Analysis
PEDOT has been used in various chemical reactions, particularly in the field of electrochemistry . It has been used in the electrooxidation of alpha-lipoic acid (ALA), with the kinetics of ALA oxidation found to differ for thin and thick PEDOT coatings .Physical And Chemical Properties Analysis
PEDOT possesses many advantageous properties compared to earlier conducting polythiophenes. For example, the polymer is optically transparent in its conducting state and has high stability, moderate band gap, and low redox potential .科学的研究の応用
-
Antistatic Coatings
-
Cathodes in Capacitors
-
OLEDs and OFETs
-
Photovoltaics
-
Electrochromic Applications
-
Biomedical Applications
-
Energy Conversion and Storage Devices
-
Bio-sensing
- Application: PEDOT has been used in bio-sensing due to its good physical and chemical stability, excellent optical transparency, and the capabilities of easy doping and solution processing .
- Method: The application involves the synthesis of PEDOT and its composites .
- Results: Bio-sensing devices made with PEDOT have shown improved performance .
-
Neural Electrodes
- Application: PEDOT drastically decreases the recording site impedance in neural electrodes, which reduces thermal noise and signal loss through shunt pathways .
- Method: The application involves the synthesis of PEDOT and its composites .
- Results: Neural electrodes made with PEDOT have shown improved performance .
-
Printable Electronics
-
Biological Electronics
-
Through-hole Plating
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-(4-iodophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IO3/c16-12-4-1-10(2-5-12)15(17)11-3-6-13-14(9-11)19-8-7-18-13/h1-6,9H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEUREPFSWSZKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=C(C=C3)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-(Ethylenedioxy)-4'-iodobenzophenone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-Methyl-3-(p-tolyloxy)propan-1-amine
915923-08-9
4-Methoxy-3-sulfamoylbenzamide
38500-12-8
4-Isobutoxy-2-methylbenzoic acid
175153-57-8

